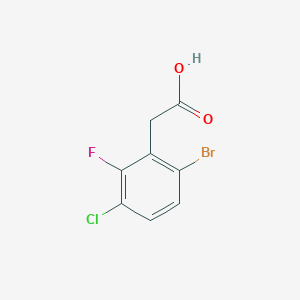

6-Bromo-3-chloro-2-fluorophenylacetic acid

Description

Properties

IUPAC Name |

2-(6-bromo-3-chloro-2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCAYEMAFTUYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823315-94-1 | |

| Record name | 2-(6-bromo-3-chloro-2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 3 Chloro 2 Fluorophenylacetic Acid

Strategies for Selective Halogenation on the Aromatic Ring System

Achieving the specific 1,2,3,6-substitution pattern (with the acetic acid at position 1) on the benzene (B151609) ring is non-trivial. Both classical and modern synthetic methods can be employed to control the placement of the fluoro, chloro, and bromo substituents.

Direct sequential halogenation of a benzene or toluene (B28343) precursor via electrophilic aromatic substitution (EAS) is often hampered by a lack of regioselectivity. The directing effects of the halogen substituents (fluoro, chloro, and bromo) are all ortho, para-directing, yet deactivating. This can lead to the formation of complex mixtures of positional isomers, making purification difficult and lowering the yield of the desired product.

A more effective and regiochemically controlled approach involves the use of a Sandmeyer reaction on a specifically substituted aniline (B41778) precursor. This method allows for the precise introduction of a halogen at a position defined by the amine group. For instance, a plausible route to the core aromatic structure involves the diazotization of a pre-functionalized aniline, such as 4-chloro-2-fluoroaniline, followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst. chemicalbook.com This strategy ensures the bromine atom is introduced at a specific position, overcoming the ambiguity of direct electrophilic attack.

A typical procedure for this type of transformation is detailed below:

| Step | Reagents & Conditions | Purpose | Ref |

| 1. Diazotization | 4-Chloro-2-fluoroaniline, HBr, Sodium Nitrite (NaNO₂), Water, -10°C | Formation of the aryl diazonium salt from the primary aniline. | chemicalbook.com |

| 2. Sandmeyer Reaction | Aryl diazonium salt solution, Copper(I) Bromide (CuBr), HBr, -10°C to 55°C | Substitution of the diazonium group with a bromine atom to yield 1-bromo-4-chloro-2-fluorobenzene (B27433). | chemicalbook.com |

This method provides a reliable pathway to the 1-bromo-4-chloro-2-fluorobenzene intermediate, which is a critical building block for the target molecule.

Directed ortho metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to activate a specific ortho C-H bond for deprotonation by a strong organolithium base. wikipedia.org This generates a stabilized aryllithium intermediate, which can then be trapped by an electrophile with high regioselectivity. wikipedia.orguwindsor.ca

In the context of synthesizing the 6-bromo-3-chloro-2-fluorophenylacetic acid core, a fluorine atom can itself act as a moderate DMG, directing lithiation to its ortho position. harvard.edu However, the presence of other halogens and the relative acidities of the different aromatic protons can complicate the reaction's outcome. A more robust strategy would involve a stronger DMG, such as an amide (-CONR₂) or a carbamate (B1207046) (-OCONR₂), to ensure lithiation occurs at a predictable site. uwindsor.ca

A conceptual DoM approach could involve:

Starting with an arene bearing a powerful DMG (e.g., N,N-diethylbenzamide).

Performing a sequence of directed ortho lithiations followed by quenching with appropriate halogenating electrophiles (e.g., N-chlorosuccinimide for chlorination, 1,2-dibromotetrafluoroethane (B104034) for bromination) to install the halogens at the desired positions.

Finally, converting the DMG into the required acetic acid side chain.

While direct literature for the application of DoM to this specific target molecule is scarce, the selective metalation of a related fluoroarene using a Knochel-Hauser base (TMPMgCl·LiCl) has been demonstrated, highlighting the utility of this approach for functionalizing electron-poor, halogenated aromatic rings. researchgate.net

Methods for the Installation and Derivatization of the Acetic Acid Side Chain

Once the correctly halogenated aromatic core, such as 1-bromo-4-chloro-5-fluoro-2-methylbenzene (B1524915), is obtained, the final step is the conversion of the methyl group into the acetic acid side chain. nih.gov

Carbonylation offers a direct method for converting a benzyl (B1604629) halide into a phenylacetic acid derivative. This process typically involves a palladium-catalyzed reaction with carbon monoxide. The key intermediate for this route would be 1-bromo-2-(bromomethyl)-4-chloro-5-fluorobenzene, which can be synthesized from the corresponding toluene derivative via radical bromination with a reagent like N-bromosuccinimide (NBS).

The general scheme for this transformation is: Ar-CH₂Br + CO + H₂O --[Pd Catalyst]--> Ar-CH₂COOH + HBr

This method avoids the use of highly toxic cyanide reagents and can be highly efficient, although it may require specialized high-pressure equipment for handling carbon monoxide.

Directly alkylating the tri-halogenated benzene ring to install the acetic acid side chain is challenging. Classical Friedel-Crafts alkylation reactions are generally ineffective on aromatic rings that are heavily substituted with deactivating halogen groups. The severe electron-withdrawing nature of the three halogens makes the ring a poor nucleophile for electrophilic attack.

The most common and well-established method for preparing phenylacetic acids involves the hydrolysis of a corresponding phenylacetonitrile (B145931) intermediate. doaj.orgorgsyn.orgmdpi.com This two-step sequence is highly reliable and generally proceeds with good yields.

Nitrile Formation : The synthesis begins with the benzylic halogenation of the 1-bromo-4-chloro-5-fluoro-2-methylbenzene precursor, typically using N-bromosuccinimide (NBS) with a radical initiator, to form the benzyl bromide. This intermediate readily undergoes nucleophilic substitution with sodium or potassium cyanide (NaCN or KCN) in a polar aprotic solvent to yield (6-bromo-3-chloro-2-fluorophenyl)acetonitrile.

Nitrile Hydrolysis : The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often performed by refluxing the nitrile with an aqueous solution of a strong acid like sulfuric or hydrochloric acid. orgsyn.org

| Hydrolysis Method | Typical Reagents | Conditions | Ref |

| Acid-Catalyzed | Sulfuric Acid (H₂SO₄), Water | Reflux, 3-8 hours | orgsyn.org |

| Base-Catalyzed | Sodium Hydroxide (B78521) (NaOH), Water/Ethanol (B145695) | Reflux, followed by acidic workup | - |

This nitrile hydrolysis pathway represents one of the most practical and widely used strategies for the synthesis of phenylacetic acid derivatives.

Multi-Step Synthetic Routes and Regioselective Functionalization Sequences

The synthesis of a polysubstituted aromatic compound like this compound is a challenge in regiochemical control. The placement of bromo, chloro, and fluoro substituents at specific positions relative to the acetic acid side chain requires a carefully planned sequence of reactions. Linear, multi-step syntheses are often employed to achieve this level of precision.

Sequential Halogenation and Acetic Acid Formation

A common and effective strategy for constructing such molecules is a sequential approach, where the aromatic core is first assembled with the correct substitution pattern, followed by the formation or modification of the side chain. Given the commercial availability of precursors like 3-Bromo-6-chloro-2-fluorotoluene, a highly regioselective pathway can be devised.

This linear sequence begins with the functionalization of the methyl group of 3-Bromo-6-chloro-2-fluorotoluene. The key steps are:

Side-Chain Halogenation: The methyl group is converted into a more reactive benzyl halide. This is typically achieved through a free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. This reaction selectively brominates the benzylic position, yielding 6-bromo-3-chloro-2-fluorobenzyl bromide.

Cyanation: The resulting benzyl bromide is a versatile intermediate. It can undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to form 6-bromo-3-chloro-2-fluorophenylacetonitrile. This cyanation step is crucial as it adds the second carbon atom required for the acetic acid side chain. Phase-transfer catalysts are often employed in industrial settings to facilitate this reaction between the organic substrate and the inorganic cyanide salt. justia.com

Hydrolysis: The final step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This can be accomplished under either acidic or basic conditions. For instance, heating the nitrile with aqueous sulfuric acid or sodium hydroxide will yield the desired this compound.

An alternative to the benzyl halide route is the Willgerodt-Kindler reaction. wikipedia.org This method would start with the corresponding 6-bromo-3-chloro-2-fluoroacetophenone. The reaction with elemental sulfur and a secondary amine, such as morpholine, converts the acetyl group into a thioamide, which is subsequently hydrolyzed to the final phenylacetic acid. scispace.comunacademy.com This method is particularly useful for converting aryl methyl ketones into phenylacetic acids and is tolerant of various ring substituents. nih.gov

Convergent Synthesis Strategies

The core of this strategy is the coupling of an aryl component with a synthon that provides the acetic acid side chain.

Fragment 1 (Aryl Component): A key precursor is the appropriately substituted aryl organometallic reagent or aryl halide. For instance, 1,6-dibromo-3-chloro-2-fluorobenzene could be selectively converted into a Grignard reagent or, more commonly, a boronic acid derivative like 6-bromo-3-chloro-2-fluorophenylboronic acid. chemicalbook.com

Fragment 2 (Acetic Acid Synthon): The second component is typically an α-haloacetate, such as ethyl bromoacetate (B1195939) or ethyl iodoacetate.

Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation. researchgate.net The reaction couples the 6-bromo-3-chloro-2-fluorophenylboronic acid with the α-haloacetate in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand, and a base (e.g., K₂CO₃, K₃PO₄). This forms the ethyl ester of the target molecule, which is then easily hydrolyzed to the final carboxylic acid. This C(sp²)-C(sp³) coupling is a well-established method for the synthesis of arylacetic acid derivatives. inventivapharma.com

Optimization of Reaction Conditions and Yield for Laboratory and Scaled Synthesis

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis, both in the laboratory and on an industrial scale.

For the sequential synthesis route starting from the substituted toluene, each step requires careful optimization. In the side-chain bromination, factors such as the amount of NBS, the concentration of the radical initiator, solvent choice (typically non-polar, like carbon tetrachloride or cyclohexane), and reaction temperature must be controlled to prevent over-bromination or unwanted aromatic bromination.

In the convergent Suzuki coupling , the choice of catalyst, ligand, base, and solvent system is paramount. The table below illustrates typical variables that are optimized for such a reaction.

| Parameter | Variable | Effect on Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Affects reaction rate and efficiency. Catalyst loading is minimized for cost-effectiveness, typically 1-5 mol%. |

| Ligand | Triphenylphosphine (PPh₃), Tri(1-naphthyl)phosphine, Buchwald ligands | Influences catalyst stability and reactivity. Bulky, electron-rich phosphine (B1218219) ligands are often effective. inventivapharma.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step. The choice of base can significantly impact yield, with K₂CO₃ being a common and cost-effective option. inventivapharma.com |

| Solvent | Toluene, Dioxane, THF, often with water | Affects solubility of reagents and catalyst performance. A mixture of an organic solvent and water is frequently used. |

| Temperature | Room Temperature to 100 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |

On a scaled synthesis , considerations shift towards safety, cost, and process robustness. For instance, Grignard reagent formation from aryl bromides requires strict control of temperature and moisture to prevent side reactions and ensure safety. mit.eduresearchgate.netacs.org The use of flow chemistry is increasingly being explored for such reactions to improve heat management and safety. acs.org Purification methods are also different; while laboratory synthesis may rely on column chromatography, industrial-scale production favors crystallization to isolate the final product in high purity.

Comparison of Synthetic Efficiencies and Selectivity with Related Halogenated Phenylacetic Acid Analogues

The efficiency and selectivity of synthetic routes for this compound can be benchmarked against those for other halogenated phenylacetic acids. The choice of strategy often depends on the specific substitution pattern and the availability of starting materials.

The table below provides a comparative overview of different synthetic strategies for halogenated phenylacetic acids.

| Synthetic Route | Target/Analogue Example | Number of Steps | Typical Overall Yield | Regioselectivity Control | Scalability |

|---|---|---|---|---|---|

| Sequential Route from Toluene (Side-Chain Halogenation/Cyanation/Hydrolysis) | This compound | 3 | Moderate-Good | Excellent (defined by starting material) | Good; established industrial processes exist for each step. justia.com |

| Convergent Suzuki Coupling | This compound | 2-3 (including boronic acid synthesis) | Good | Excellent (defined by coupling partners) | Very good; widely used in pharmaceutical manufacturing. inventivapharma.com |

| Willgerodt-Kindler Reaction | p-Chlorophenylacetic acid scispace.com | 2 (acetophenone prep + W-K) | Moderate | Excellent (defined by acetophenone (B1666503) starting material) | Moderate; can require high temperatures and produce sulfur byproducts. unacademy.com |

| Carbonylation of Benzyl Halides | Dichlorophenylacetic acid | 1 (from benzyl halide) | Good-Excellent | Excellent (defined by starting material) | Good; often requires pressure (CO gas) and metal catalysts (e.g., cobalt, palladium). justia.comgoogle.com |

| Direct α-Halogenation (e.g., HVZ reaction) | α-Chlorophenylacetic acid unimi.it | 1 | High | Not applicable for ring substitution; modifies the side chain only. | Excellent |

The sequential route starting from a pre-halogenated toluene offers excellent regiochemical control, as the substitution pattern is fixed from the outset. This linear approach is robust and its individual steps are well-understood in process chemistry. Similarly, the convergent Suzuki coupling provides high selectivity by precisely joining two well-defined fragments. While methods like the direct carbonylation of benzyl halides are highly efficient for simpler analogues, they rely on the availability of the corresponding benzyl halide. justia.com The Willgerodt-Kindler reaction is a powerful tool, but its application depends on the accessibility of the required acetophenone precursor and can present challenges in purification on a large scale. scispace.com Each route presents a unique balance of efficiency, selectivity, cost, and scalability that must be weighed to select the optimal path for synthesis.

Reactivity and Advanced Chemical Transformations of 6 Bromo 3 Chloro 2 Fluorophenylacetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of 6-Bromo-3-chloro-2-fluorophenylacetic acid is a key site for a range of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of substituted phenylacetic acids is well-established. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. Similarly, amidation involves the reaction with an amine, often facilitated by activating agents to form a more reactive acyl intermediate, thereby enabling the formation of the amide bond. The electronic effects of the bromo, chloro, and fluoro substituents are expected to influence the reaction rates and yields of these transformations.

Reduction to Alcohols and Oxidation to Other Carboxylic Acid Derivatives

The reduction of the carboxylic acid group to a primary alcohol, yielding 2-(6-Bromo-3-chloro-2-fluorophenyl)ethanol, represents a significant synthetic step. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting alcohol provides a new anchor for further functionalization. While specific experimental data for this reduction on this compound is sparse, the general methodology is a cornerstone of organic synthesis.

Further oxidation of the phenylacetic acid derivative is less common, as the carboxylic acid is already in a high oxidation state. However, oxidative degradation or transformation into other functionalities under specific conditions remains an area for potential investigation.

Decarboxylation Pathways

The removal of the carboxylic acid group through decarboxylation to form 1-bromo-4-chloro-2-fluoro-5-methylbenzene is another potential transformation. This reaction can be induced thermally or catalytically, often requiring high temperatures or the presence of a metal catalyst. The stability of the resulting carbanion or radical intermediate, influenced by the halogen substituents on the aromatic ring, would be a critical factor in the efficiency of this process.

Reactions at the Halogenated Aromatic Core

The bromo and chloro substituents on the aromatic ring of this compound serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound a prime candidate for various cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

In the context of this compound, the bromine atom is significantly more reactive than the chlorine atom in typical palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the selective formation of a biaryl linkage at the 6-position of the phenyl ring.

Below is a hypothetical data table illustrating the potential outcomes of a Suzuki-Miyaura coupling reaction with this compound based on general knowledge of the reaction with similar substrates.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | Predicted High |

| 2 | PdCl₂(dppf) | - | K₃PO₄ | Dioxane/H₂O | 90 | Predicted High |

| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | Predicted V. High |

Note: This table is illustrative and based on the general reactivity of aryl bromides in Suzuki-Miyaura coupling reactions. Actual experimental results may vary.

The continued exploration of the reactivity of this compound is expected to yield valuable insights and new synthetic methodologies, further establishing its role as a versatile building block in the creation of novel and functional molecules.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. For a substrate such as this compound, the reaction would involve the coupling of an amine with the aryl bromide. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, providing a basis for selective functionalization.

Expected Reaction Conditions and Selectivity:

A typical Buchwald-Hartwig amination would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The selectivity of the reaction would strongly favor the substitution of the bromine atom at the C-6 position.

| Component | Example | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the deprotonation of the intermediate complex |

| Solvent | Toluene, Dioxane | Provides a suitable medium for the reaction |

The carboxylic acid moiety of the substrate would likely be deprotonated by the strong base used in the reaction, forming a carboxylate salt. This may influence the solubility and reactivity of the starting material.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Buchwald-Hartwig amination, the reaction with this compound is expected to proceed selectively at the C-Br bond.

Anticipated Reaction Parameters:

The reaction would be carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, a base (typically an amine), and a suitable solvent.

| Component | Example | Function |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Facilitates the oxidative addition to the C-Br bond |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, i-Pr₂NH | Acts as both a base and a solvent |

| Solvent | THF, DMF | To dissolve the reactants |

The product of this reaction would be a 3-chloro-2-fluoro-6-(alkynyl)phenylacetic acid, a potentially valuable building block for more complex molecules.

Other Palladium and Nickel-Catalyzed Processes

Beyond C-N and C-C bond formation with amines and alkynes, other cross-coupling reactions can be envisaged. For instance, Suzuki-Miyaura coupling with boronic acids or their derivatives would lead to the formation of a C-C bond, replacing the bromine atom with an aryl or alkyl group. Similarly, nickel-catalyzed couplings could be employed, sometimes offering different reactivity profiles or being more cost-effective.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In this compound, the fluorine atom, being the most electronegative, would be the most likely site for nucleophilic attack, provided the ring is sufficiently activated. The presence of the carboxylic acid group, and the other halogens, does provide some electron-withdrawing character.

The general order of leaving group ability in SNAr is F > Cl > Br > I, which is the reverse of the trend for palladium-catalyzed reactions. Therefore, under SNAr conditions, a strong nucleophile would be expected to displace the fluoride at the C-2 position.

Halogen-Lithium Exchange and Subsequent Quenching Reactions

Halogen-lithium exchange is a powerful tool for the formation of organolithium reagents, which can then be reacted with a variety of electrophiles. The rate of halogen-lithium exchange is generally I > Br > Cl. Consequently, treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would be expected to selectively replace the bromine atom with lithium.

The presence of the acidic proton of the carboxylic acid group complicates this reaction, as it would be readily deprotonated by the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent would be required: one to deprotonate the carboxylic acid and a second to perform the halogen-lithium exchange. The resulting aryllithium species could then be quenched with an electrophile to introduce a new functional group at the C-6 position.

Electrochemical Reactions and Mechanistic Insights

While specific electrochemical studies on this compound are not available, the electrochemical behavior of halogenated aromatic compounds has been investigated. Electrochemical methods can be used to induce redox reactions, potentially leading to dehalogenation or the formation of reactive intermediates. The relative reduction potentials of the C-Br and C-Cl bonds would likely dictate the outcome of an electrochemical reduction, with the C-Br bond being more easily reduced.

Mechanistic Investigations of Key Transformation Pathways

The mechanisms of the reactions described above are well-established for a wide range of substrates.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, including the Buchwald-Hartwig and Sonogashira couplings, generally proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki or Stille couplings) or coordination and deprotonation of the nucleophile, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (S_NAr): The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. This is typically the rate-determining step. The leaving group is then expelled in a subsequent fast step to restore the aromaticity of the ring.

Halogen-Lithium Exchange: The mechanism of halogen-lithium exchange is thought to proceed through an "ate-complex" intermediate. The selectivity is kinetically controlled, with the more acidic proton being removed first, followed by the exchange of the most reactive halogen.

Studies of Reaction Intermediates

Currently, there is a notable absence of specific studies in the available scientific literature that isolate and characterize reaction intermediates of this compound. The transient and often unstable nature of such intermediates necessitates specialized spectroscopic and computational techniques for their observation and characterization.

In reactions involving the carboxyl group, such as esterification or amidation, the formation of a tetrahedral intermediate is expected. This intermediate would arise from the nucleophilic attack on the carbonyl carbon of the acetic acid side chain. The stability and subsequent breakdown of this intermediate would be influenced by the electronic effects of the halogen substituents on the aromatic ring.

Transformations involving the aromatic ring, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, would proceed through different types of intermediates. For instance, in a hypothetical nucleophilic aromatic substitution reaction, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, could be anticipated. The positions of the electron-withdrawing halogen atoms would play a crucial role in stabilizing this intermediate.

For metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, the reaction mechanism would involve organometallic intermediates. These would include species arising from oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation and reductive elimination steps. The relative reactivity of the C-Br and C-Cl bonds would dictate the initial site of oxidative addition, with the C-Br bond generally being more reactive.

Kinetic and Thermodynamic Analyses of Reaction Pathways

A thorough kinetic and thermodynamic analysis of the reaction pathways of this compound has not been reported. Such analyses are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting product distributions.

Kinetic Analysis: A kinetic study would involve measuring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading. This would allow for the determination of the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation). For instance, in a substitution reaction, kinetic data could help elucidate whether the reaction follows an SN1, SN2, or an addition-elimination mechanism. The relative rates of reaction at the different halogen positions would also provide insight into the regioselectivity of the transformation.

Thermodynamic Analysis: A thermodynamic analysis would focus on the energy changes that occur during a reaction. This involves determining the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of reaction. These parameters indicate whether a reaction is exothermic or endothermic, whether it leads to an increase or decrease in disorder, and whether it is spontaneous under standard conditions. For example, computational chemistry could be employed to calculate the thermodynamic parameters for various potential reaction pathways, thereby predicting the most favorable route. The relative thermodynamic stability of potential products could also be assessed.

While specific data for this compound is not available, general trends can be inferred. The presence of multiple electron-withdrawing halogens would influence the acidity of the carboxylic acid and the electrophilicity of the aromatic ring. The differing bond strengths of C-Br, C-Cl, and C-F would also play a significant role in the thermodynamics of reactions involving cleavage of these bonds.

Further experimental and computational research is necessary to fully elucidate the reaction intermediates and to perform detailed kinetic and thermodynamic analyses of the reaction pathways for this compound. Such studies would provide a deeper understanding of the reactivity of this complex molecule and facilitate its application in the synthesis of novel chemical entities.

Derivatives and Analogues of 6 Bromo 3 Chloro 2 Fluorophenylacetic Acid

Systematic Structural Variations and Their Influence on Reactivity Profiles

The reactivity of the carbon-halogen bonds is a key area of study. The carbon-bromine bond is generally the most reactive of the three towards transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) or dehalogenation. rsc.org This selective reactivity allows for the bromine atom to be replaced with other functional groups while leaving the chloro and fluoro substituents intact. For instance, compounds with both bromo and chloro substitutions often show a higher preference for debromination. rsc.org

The electron-withdrawing nature of the halogen substituents increases the acidity of the carboxylic acid proton and influences the reactivity of the adjacent methylene (B1212753) group. The fluorine atom at the ortho position to the acetic acid moiety has a particularly strong inductive effect.

Table 1: Influence of Halogen Substitution on Reactivity

| Structural Variation | Key Reactive Site | Common Reactions | Expected Influence on Reactivity |

|---|---|---|---|

| Phenyl Ring | C-Br Bond | Suzuki Coupling, Buchwald-Hartwig Amination, Debromination | Most labile C-X bond; selective functionalization. |

| Phenyl Ring | C-Cl Bond | Nucleophilic Aromatic Substitution (under harsh conditions) | Less reactive than C-Br; requires more forcing conditions. |

| Side Chain | Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol | Standard carboxylic acid reactivity, enhanced acidity due to halogens. |

| Side Chain | α-Carbon (-CH2-) | Deprotonation followed by alkylation | Acidity of α-protons increased by adjacent aromatic ring and carboxyl group. |

Synthesis of Complex Molecular Architectures Incorporating the 6-Bromo-3-chloro-2-fluorophenylacetic Acid Scaffold

The unique substitution pattern of this compound makes it a valuable building block for synthesizing more complex molecular architectures. The carboxylic acid functional group serves as a handle for forming amides, esters, and other derivatives, while the bromine atom provides a site for carbon-carbon and carbon-heteroatom bond formation.

For example, the carboxylic acid can be activated and coupled with various amines to generate a library of amides. These transformations are fundamental in medicinal chemistry for creating compounds with potential biological activity. Similarly, the bromine atom can be utilized in cross-coupling reactions to attach other aryl or alkyl groups, extending the molecular framework. The synthesis of related compounds, such as 2-bromo-4-fluorophenylacetic acid, has been noted in the context of producing intermediates for therapeutic agents. rsc.org This highlights the role of such halogenated phenylacetic acids as key intermediates in multi-step syntheses.

Bioisosteric Modifications of the Carboxylic Acid Moiety

In drug design and medicinal chemistry, the carboxylic acid group is a common pharmacophore. However, it can sometimes lead to unfavorable properties such as poor membrane permeability or metabolic instability. nih.govnih.gov Bioisosteric replacement, where the carboxylic acid is substituted with a different functional group that mimics its size, shape, and electronic properties, is a widely used strategy to overcome these limitations. nih.govdrughunter.com

For this compound, the carboxylic acid moiety could be replaced with several well-established bioisosteres. These modifications can alter the compound's acidity, lipophilicity, and hydrogen bonding capacity.

Tetrazoles : A 1H-tetrazole ring is one of the most common carboxylic acid bioisosteres. drughunter.comcambridgemedchemconsulting.com It has a similar pKa to a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.com Replacing the carboxylate with a tetrazole can sometimes improve metabolic stability, for instance by reducing the risk of forming reactive acyl glucuronides. cambridgemedchemconsulting.comhyphadiscovery.com

Acyl Sulfonamides : These functional groups are also acidic and can act as effective mimics of carboxylic acids.

Hydroxamic Acids : This group can chelate metal ions and has been used as a carboxylic acid surrogate in various applications. nih.gov

Neutral Bioisosteres : In some cases, replacing the acidic moiety with a neutral group that can still participate in key interactions like hydrogen bonding is beneficial. nih.govhyphadiscovery.com Examples include certain alcohols or oxetanes. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Group

| Bioisostere | Structure | Acidity (pKa) | Key Features |

|---|---|---|---|

| Carboxylic Acid | -COOH | ~4.2–4.5 | Anionic at physiological pH, H-bond donor/acceptor. |

| 1H-Tetrazole | -CN4H | ~4.5–4.9 | Anionic at physiological pH, metabolically more stable in some cases. drughunter.comcambridgemedchemconsulting.com |

| Acyl Sulfonamide | -CONHSO2R | Variable | Anionic, can form strong hydrogen bonds. |

| Hydroxamic Acid | -CONHOH | ~9 | Can act as a metal chelator. nih.gov |

Complexation Studies with Metal Ions and Formation of Metal-Organic Frameworks

The carboxylic acid group of this compound can act as a ligand, coordinating to metal ions to form metal complexes and coordination polymers, including metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netuab.cat

Other analytical techniques are used to further characterize these materials:

Powder X-ray Diffraction (PXRD) is used to confirm the phase purity of the bulk crystalline material.

Infrared (IR) Spectroscopy can confirm the coordination of the carboxylate group to the metal ion by observing shifts in the C=O stretching frequency.

Thermogravimetric Analysis (TGA) provides information about the thermal stability of the framework and the presence of solvent molecules within the pores.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to analyze the structure of the framework after digestion in an acidic solution. youtube.com

The combination of these techniques allows for a comprehensive understanding of the structure and properties of coordination compounds derived from this compound. researchgate.net

Role As a Synthetic Intermediate in Academic Research

Contributions to the Synthesis of Research Compounds

While detailed public-domain research is limited, the structure of 6-Bromo-3-chloro-2-fluorophenylacetic acid suggests its application in the synthesis of complex molecules where a multi-substituted phenyl ring is a key pharmacophore or structural element. The carboxylic acid moiety provides a handle for a variety of transformations, including amidation to form substituted amides, esterification, or reduction to the corresponding alcohol.

The presence of three different halogen atoms offers opportunities for selective cross-coupling reactions. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for sequential functionalization of the aromatic ring. This differential reactivity is a cornerstone of modern organic synthesis, enabling the controlled and stepwise assembly of target molecules. Researchers can leverage this property to introduce diverse functionalities at the 6-position before addressing the less reactive chloro-substituted position.

Exploration of Structure-Reactivity Relationships in Novel Chemical Entities

The specific substitution pattern of this compound is instrumental in studies concerning structure-reactivity relationships. The interplay of the electron-withdrawing effects of the fluorine and chlorine atoms with the bulkier bromine atom creates a unique electronic and steric environment on the phenyl ring.

In medicinal chemistry research, incorporating such halogenated motifs can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom, for example, is often used to block metabolic oxidation or to modulate the acidity of nearby functional groups. The chlorine and bromine atoms can engage in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition and binding affinity at a biological target. By systematically replacing these halogens or modifying the acetic acid side chain, researchers can probe how these specific structural features impact biological activity, leading to a deeper understanding of the target and the rational design of more potent and selective compounds.

Use in Methodological Development within Organic Synthesis

Substrates with multiple, distinct reactive sites are highly valuable in the development of new synthetic methods. This compound serves as an excellent model substrate for developing and showcasing the selectivity of new catalytic systems.

For example, a new palladium catalyst designed for selective C-Br activation could be tested on this compound. The success of the reaction would be determined by the catalyst's ability to promote coupling at the bromine-substituted position while leaving the chlorine-substituted position untouched. The table below illustrates a hypothetical reaction screen for such a methodological study.

| Catalyst System | Ligand | Base | Solvent | C-Br Coupling Yield (%) | C-Cl Coupling Yield (%) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 95 | <2 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene (B28343) | 92 | <3 |

| PdCl₂(dppf) | - | NaOtBu | DMF | 85 | 10 |

This table represents hypothetical data for illustrative purposes.

Such studies are crucial for expanding the toolbox of synthetic organic chemists, allowing for more efficient and selective syntheses of complex molecules. The development of reactions that can differentiate between various carbon-halogen bonds on the same molecule is a significant area of contemporary research, and compounds like this compound are essential for validating these new methodologies.

Advanced Spectroscopic and Spectrometric Elucidation of Chemical Structure and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 6-Bromo-3-chloro-2-fluorophenylacetic acid, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, is essential for an unambiguous assignment of its structure.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The aromatic region would likely display two distinct signals for the two aromatic protons. Due to the complex substitution pattern on the phenyl ring, these protons would experience coupling to each other and potentially to the fluorine atom. The methylene protons of the acetic acid group would appear as a singlet, as they lack adjacent proton neighbors. The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, making its observation variable.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.5 | d | 1H | Aromatic CH |

| ~ 7.2 | d | 1H | Aromatic CH |

| ~ 3.8 | s | 2H | CH₂ |

| ~ 11-13 | br s | 1H | COOH |

Note: Predicted values in a typical deuterated solvent like CDCl₃. 'd' denotes a doublet and 's' a singlet, 'br s' a broad singlet.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and two for the acetic acid moiety (the methylene carbon and the carbonyl carbon). The chemical shifts of the aromatic carbons are influenced by the attached halogen substituents and the acetic acid group. The carbon directly bonded to fluorine will show a characteristic large coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 175 | C=O |

| ~ 155 (d, ¹JC-F ≈ 250 Hz) | C-F |

| ~ 135 | C-Cl |

| ~ 130 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 125 | C-Br |

| ~ 120 | C-C(H₂)COOH |

| ~ 40 | CH₂ |

Note: Predicted values. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom on a polysubstituted benzene (B151609) ring. Furthermore, this signal would likely exhibit coupling to the adjacent aromatic protons.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the acetic acid side chain relative to the halogen substituents on the aromatic ring by observing correlations from the methylene protons to the aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₅BrClFO₂), the exact mass can be calculated. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, which is a key signature for identifying the presence of these halogens. Fragmentation analysis would likely show the loss of the carboxylic acid group and potentially the halogen atoms, providing further structural information.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ (for ¹²C₈¹H₅⁷⁹Br³⁵Cl¹⁹F¹⁶O₂) | 281.9149 |

| [M+2]⁺ | 283.9120 |

| [M+4]⁺ | 285.9126 |

Note: The relative intensities of the isotopic peaks would be characteristic of the presence of one bromine and one chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group and the substituted aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad | O-H stretch of carboxylic acid |

| ~ 1710 | Strong | C=O stretch of carboxylic acid |

| ~ 1600, 1475 | Medium | C=C stretching of aromatic ring |

| ~ 1250 | Strong | C-O stretch of carboxylic acid |

| ~ 1100 | Medium | C-F stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a molecule, leading to the promotion of electrons to higher energy orbitals. msu.edu This process, known as an electronic transition, provides information about conjugated π-electron systems and aromatic compounds. uobabylon.edu.iq The absorption wavelength is related to the energy difference between the ground state and the excited state of the electrons. khanacademy.org

For this compound, the primary chromophore—the part of the molecule responsible for absorbing light—is the substituted benzene ring. The phenyl group contains π electrons that can undergo π → π* transitions upon absorption of UV radiation. uobabylon.edu.iq The presence of the carboxylic acid group and the halogen substituents (bromo, chloro, and fluoro) on the aromatic ring will influence the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax). Halogen atoms, acting as auxochromes, can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) due to their lone pair electrons interacting with the π system of the ring.

A hypothetical UV-Vis spectrum would be recorded by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and measuring its absorbance across the UV range (typically 200-400 nm). rsc.org The resulting spectrum would plot absorbance versus wavelength, and the λmax value would be characteristic of the compound's electronic structure. While specific experimental data for this compound is not publicly available, the λmax is expected to be in the range typical for substituted benzene derivatives.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is resolved.

Although no published crystal structure for this compound is available, a successful XRD analysis would yield a detailed structural model. This would unambiguously confirm the substitution pattern on the phenyl ring and reveal the conformation of the acetic acid side chain relative to the ring. A hypothetical data table summarizing the kind of information obtained is presented below.

| Crystallographic Parameter | Hypothetical Data |

| Chemical Formula | C₈H₅BrClFO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |

| α = 90°, β = 95°, γ = 90° | |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used in analytical chemistry for the identification and quantification of constituents in a sample and is crucial for assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a primary method for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. sielc.com

For the purity assessment of this compound, a reversed-phase HPLC method would be most common. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. Since the analyte is an acid, adding a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard practice to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group. Detection is commonly performed with a UV detector set at a wavelength where the compound absorbs strongly, as determined from its UV-Vis spectrum.

A hypothetical HPLC method for this compound is outlined in the table below.

| Parameter | Suggested Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. After components are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). researchgate.net

LC-MS is an invaluable tool for the analysis of this compound as it provides both retention time data (from the LC) and molecular weight information (from the MS). The mass spectrum would confirm the identity of the main peak and any impurities. A key feature would be the distinctive isotopic pattern caused by the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern serves as a clear fingerprint for the presence of these halogens in the molecule. nih.gov Negative ion electrospray ionization (ESI) would likely be an effective ionization mode, detecting the deprotonated molecule [M-H]⁻.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). mdpi.com This technology operates at higher pressures than conventional HPLC, resulting in significantly faster analysis times, greater resolution, and improved sensitivity. ptfarm.plresearchgate.net

The principles of UPLC are the same as HPLC, but the enhanced performance makes it particularly suitable for high-throughput screening, impurity profiling, and quality control in the pharmaceutical industry. spectralabsci.comdntb.gov.ua A method developed for HPLC could be transferred to a UPLC system to reduce run times from 15-20 minutes to as little as 1-3 minutes without sacrificing separation quality. This efficiency is highly advantageous in research and manufacturing environments where rapid feedback on sample purity is critical.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species or Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specific to the study of chemical species that have unpaired electrons. wikipedia.org Such species include organic and inorganic radicals, and transition metal complexes with unpaired electrons. libretexts.orgjove.com The technique is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons rather than atomic nuclei. du.ac.in

This compound is a standard organic molecule with a closed-shell electronic structure, meaning all its electrons are paired. Therefore, in its native state, it is diamagnetic and would not produce an EPR signal. libretexts.org EPR spectroscopy would only become a relevant analytical tool for this compound if it were intentionally converted into a radical species (e.g., through a chemical reaction or irradiation) or if it were used as a ligand to form a complex with a paramagnetic metal ion. As no such studies have been reported in the scientific literature, EPR is not a standard technique for the characterization of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 6-Bromo-3-chloro-2-fluorophenylacetic acid. DFT calculations can elucidate the distribution of electrons within the molecule, providing a foundation for understanding its stability, reactivity, and intermolecular interactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. For similar aromatic compounds, DFT calculations have been successfully used to determine these frontier molecular orbitals. researchgate.net

Furthermore, DFT can be used to generate molecular electrostatic potential (ESP) maps. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Thermodynamic properties such as heat capacity, entropy, and enthalpy can also be calculated using DFT. science.gov These values are crucial for understanding the molecule's behavior under different temperature and pressure conditions and for predicting the thermodynamics of reactions in which it may participate.

Table 1: Hypothetical DFT-Calculated Electronic and Thermodynamic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| Heat Capacity (Cv) | 45.8 cal/mol·K | Ability to store thermal energy |

| Entropy (S) | 102.3 cal/mol·K | Measure of molecular disorder |

| Enthalpy (H) | 35.7 kcal/mol | Total heat content |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a rotatable acetic acid side chain. nih.gov By simulating the movements of atoms and bonds over time, researchers can identify the most stable conformations (rotamers) and the energy barriers between them.

MD simulations are also instrumental in studying the interactions between the solute and solvent molecules. mdpi.com For instance, simulating this compound in a water box would reveal how water molecules arrange themselves around the phenyl ring and the carboxylic acid group, providing insights into its solubility and the nature of its hydration shell. These simulations can detail the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules. nih.gov

The trajectories generated from MD simulations can be analyzed to calculate various properties, including radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom, and the average number of hydrogen bonds. This information is critical for understanding how the molecule behaves in a biological or environmental context.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools used to predict the chemical or biological activity of a compound based on its molecular structure. For a molecule like this compound, a QSAR study could be employed to predict a range of properties, including its acidity constant (pKa), lipophilicity (logP), and potential toxicity.

To develop a QSAR model, a dataset of compounds with known activities and a set of calculated molecular descriptors are required. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or topological (e.g., connectivity indices). For predicting the pKa of substituted acetic acids, for example, relevant descriptors might include the electronic properties of the substituents on the phenyl ring.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental spectra for structure verification. For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. researchgate.netresearchgate.net

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of C-H, C-C, C=O, and C-halogen bonds. While there is often a systematic deviation between calculated and experimental frequencies due to the harmonic approximation used in the calculations, scaling factors can be applied to improve the agreement. researchgate.net This allows for a detailed assignment of the peaks observed in experimental IR and Raman spectra.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a powerful tool for confirming the correct structure and stereochemistry of a synthesized compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | 3500 | Carboxylic acid hydroxyl group |

| C=O Stretch | 1750 | Carboxylic acid carbonyl group |

| C-C Stretch (Aromatic) | 1600-1450 | Phenyl ring vibrations |

| C-F Stretch | 1250 | Carbon-fluorine bond vibration |

| C-Cl Stretch | 750 | Carbon-chlorine bond vibration |

| C-Br Stretch | 650 | Carbon-bromine bond vibration |

Note: These are representative frequencies and a full computational analysis would yield a complete spectrum of vibrational modes.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates along a particular reaction coordinate. montclair.edu This provides a detailed, step-by-step understanding of how the reaction proceeds.

For example, theoretical calculations could be used to study the mechanism of its synthesis, such as the halogenation steps on the phenylacetic acid core. The calculated activation energies for different potential pathways can help to explain the observed regioselectivity of the reaction. Similarly, the degradation pathways of the molecule could be investigated to understand its environmental persistence and potential for transformation.

These mechanistic studies are crucial for optimizing reaction conditions to improve yields and minimize byproducts, as well as for predicting the potential fate of the compound in various environments.

Degradation and Environmental Transformation Studies

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. The primary pathways for a molecule like 6-Bromo-3-chloro-2-fluorophenylacetic acid would include photochemical degradation, chemical hydrolysis, and oxidation.

Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, this process can be a significant degradation pathway in aquatic environments and on surfaces. The absorption of UV light can excite the molecule, leading to the cleavage of chemical bonds. In the case of halogenated aromatic compounds, the carbon-halogen bond is often susceptible to photolytic cleavage.

Research on other polycyclic aromatic hydrocarbons (PAHs) has shown that their decomposition in aqueous solutions is influenced by factors such as the initial concentration, pH, temperature, and the presence of oxygen nih.govrsc.org. For this compound, it is plausible that photolysis could lead to the reductive dehalogenation of the bromo, chloro, or fluoro substituents, with the carbon-bromine bond being the most likely to break first due to its lower bond energy compared to carbon-chlorine and carbon-fluorine bonds. The aromatic ring itself could also undergo cleavage, leading to a variety of smaller organic molecules mdpi.com.

Hypothetical Photochemical Degradation Data for this compound This table presents hypothetical data for illustrative purposes, as no experimental data for this specific compound is available.

| Experimental Condition | Irradiation Time (hours) | Degradation (%) | Major Photoproducts (Hypothetical) |

|---|---|---|---|

| Simulated Sunlight (Aqueous Solution, pH 7) | 24 | 15 | 3-chloro-2-fluorophenylacetic acid |

| UV-C Irradiation (254 nm, Aqueous Solution, pH 7) | 6 | 65 | Ring-cleavage products, halide ions (Br-, Cl-, F-) |

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. For aryl halides, the carbon-halogen bond is generally resistant to hydrolysis under typical environmental conditions due to the partial double bond character between the halogen and the aromatic ring savemyexams.comdoubtnut.com. However, the presence of activating groups on the ring can increase the rate of hydrolysis acs.org. The acetic acid side chain of the target molecule is an electron-withdrawing group, which might slightly increase the susceptibility of the halogen substituents to nucleophilic attack by water, although this effect is generally modest. The rate of hydrolysis for aryl halides is typically very slow in the absence of catalysts or extreme conditions of temperature and pH njit.edu.

Oxidation by reactive oxygen species, such as hydroxyl radicals (•OH), is another important abiotic degradation pathway in the environment nih.gov. These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage libretexts.orgopenstax.orglibretexts.orgmsu.edu. The alkyl side chain of this compound could also be susceptible to oxidation, potentially leading to the formation of a benzoic acid derivative. The presence of multiple electron-withdrawing halogen atoms on the aromatic ring would likely decrease the rate of electrophilic attack by oxidizing agents.

Hypothetical Hydrolysis and Oxidation Data for this compound This table presents hypothetical data for illustrative purposes, as no experimental data for this specific compound is available.

| Degradation Process | Condition | Half-life (t1/2) | Primary Transformation Products (Hypothetical) |

|---|---|---|---|

| Hydrolysis | pH 7, 25°C | > 2 years | Negligible |

| Advanced Oxidation (Fenton's reagent) | pH 3, excess H2O2 | < 1 hour | Hydroxylated intermediates, ring-cleavage products |

Biochemical Degradation and Enzymatic Dehalogenation Studies

Biochemical degradation involves the transformation of compounds by microorganisms. For halogenated organic compounds, this is a key process in their environmental remediation igi-global.comnih.gov.

Microorganisms have evolved a diverse range of enzymes, known as dehalogenases, that can cleave carbon-halogen bonds researchgate.net. The biodegradation of halogenated aromatic compounds often begins with the removal of the halogen substituents, which is a critical step in detoxifying the molecule and making it more amenable to further breakdown nih.govresearchgate.net. The removal of halogens can occur under both aerobic and anaerobic conditions through different enzymatic mechanisms nih.gov.

For a polyhalogenated compound like this compound, microbial degradation would likely proceed through a series of dehalogenation steps. The specific order of halogen removal would depend on the enzymes present in the microbial community. Generally, carbon-bromine bonds are more readily cleaved than carbon-chlorine bonds, which are, in turn, more easily broken than carbon-fluorine bonds igi-global.com. Therefore, it is probable that the bromine atom would be removed first, followed by chlorine, and finally fluorine, which is notoriously difficult to remove due to the high strength of the C-F bond nih.govmdpi.comnih.govbiorxiv.orgresearchgate.net.

The efficiency of microbial degradation is highly dependent on the substrate specificity of the dehalogenase enzymes nih.govmdpi.com. The size, number, and position of the halogen substituents on the aromatic ring can significantly influence whether a compound can fit into the active site of an enzyme and be transformed . The presence of multiple, different halogens on the same molecule, as in this compound, presents a complex substrate for microbial enzymes.

The mechanism of enzymatic dehalogenation can be oxidative, reductive, or hydrolytic. Under aerobic conditions, dioxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the elimination of a halogen atom. Under anaerobic conditions, reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common pathway. Hydrolytic dehalogenases replace a halogen with a hydroxyl group from water. Following dehalogenation, the resulting non-halogenated phenylacetic acid would likely be degraded through pathways that are well-established for this class of compounds, involving the cleavage of the aromatic ring and metabolism of the resulting aliphatic acids nih.gov.

Hypothetical Microbial Degradation Profile for this compound This table presents hypothetical data for illustrative purposes, as no experimental data for this specific compound is available.

| Microbial Consortium | Incubation Time (days) | Parent Compound Remaining (%) | Key Metabolites (Hypothetical) |

|---|---|---|---|

| Aerobic activated sludge | 28 | 85 | 3-chloro-2-fluorophenylacetic acid |

| Anaerobic sediment culture | 90 | 60 | 3-chloro-2-fluorophenylacetic acid, 2-fluorophenylacetic acid |

Environmental Fate and Persistence Considerations within Research Contexts

The environmental fate and persistence of a chemical are determined by the interplay of its chemical properties and the environmental conditions it encounters eolss.net. Halogenated organic compounds are often persistent in the environment due to their chemical stability and resistance to degradation nih.govchromatographyonline.comgreenpeace.to.

Factors that influence the bioavailability of the compound, such as its water solubility and tendency to adsorb to soil and sediment, will also play a crucial role in its environmental fate nih.govchemijournal.comherts.ac.uknih.govherts.ac.ukfrontiersin.org. Compounds that are strongly adsorbed to particulate matter may be less available for microbial degradation and photolysis. The persistence of this compound would need to be evaluated in different environmental compartments (soil, water, sediment) to fully understand its potential for long-term environmental impact. Given the general characteristics of polyhalogenated aromatic compounds, it is likely that this molecule would exhibit a high degree of persistence and a potential for bioaccumulation researchgate.netnih.gov.

Patent Landscape and Future Research Directions

Analysis of Patent Claims and Applications Involving 6-Bromo-3-chloro-2-fluorophenylacetic Acid

While specific patent applications centered solely on this compound are not extensively documented in publicly available databases, its structural motifs are present in patented molecules, particularly within the pharmaceutical and agrochemical sectors. The true value of this compound lies in its role as a versatile intermediate.

Patents involving related halogenated aromatic compounds suggest that this compound is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and pesticides. For instance, halogenated phenylacetic acids are used to synthesize compounds like ethyl phenthoate, a non-systemic organophosphorus pesticide, and fenac, a herbicide. google.com The unique substitution pattern of this compound, with three different halogens on the phenyl ring, offers specific steric and electronic properties that can be exploited to create novel bioactive molecules.

Analysis of patents for complex molecules containing similar fluorinated and chlorinated phenyl moieties indicates that this acid would likely be claimed as a key starting material or intermediate in the synthesis of new chemical entities. The patent claims would typically cover the final product, with the synthesis of intermediates like this compound described in the patent's examples.

Identification of Emerging Research Areas for Halogenated Phenylacetic Acids

The field of halogenated phenylacetic acids is witnessing a surge in research, driven by their potential in various applications. These compounds are recognized as important synthons, or building blocks, for a wide range of valuable molecules.

An emerging area of significant interest is in medicinal chemistry. Halogenated phenylacetic acid derivatives have been investigated as aldose reductase inhibitors, which are relevant for the treatment of diabetic complications. nih.govresearchgate.net The specific halogenation pattern can influence the compound's binding affinity to target enzymes and its pharmacokinetic properties. The presence of fluorine, in particular, is known to enhance metabolic stability and membrane permeability.

Furthermore, these compounds are crucial intermediates in the development of new agrochemicals. google.comgoogle.com The ongoing need for more effective and selective pesticides and herbicides drives research into novel molecular scaffolds, and halogenated phenylacetic acids provide a versatile platform for generating diverse chemical libraries for screening. Another specific application is as an intermediate for Ripretinib, a targeted cancer therapy, highlighting the pharmaceutical importance of this class of molecules. rsc.org

Potential for Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of polysubstituted phenylacetic acids like this compound can be challenging. However, recent advances in synthetic organic chemistry offer promising new methodologies.

Novel Synthetic Routes for Phenylacetic Acids

| Synthetic Method | Description | Key Reagents/Catalysts |

|---|---|---|

| Hell-Volhard-Zelinsky (HVZ) Halogenation | A classic method for the α-halogenation of carboxylic acids. It can be adapted for selective halogenation. rsc.org | Molecular halogens, phosphorus trihalides |

| Metal-Free Catalytic Oxygenation | A newer, more environmentally friendly approach that converts aromatic alkenes to phenylacetic acids. rsc.org | Molecular iodine, oxone |

| Carbonylation Reactions | Involves the introduction of a carbonyl group into an organic molecule, such as toluene (B28343) or benzyl (B1604629) halides, to form the phenylacetic acid structure. google.comgoogle.com | Transition metal catalysts (e.g., cobalt, palladium) |

| Suzuki Coupling | A powerful cross-coupling reaction that can be used to form the carbon-carbon bond between the phenyl ring and the acetic acid moiety. inventivapharma.com | Palladium catalysts |